molecular formula C9H15NO3 B13000879 2-(3-Hydroxyquinuclidin-3-yl)acetic acid

2-(3-Hydroxyquinuclidin-3-yl)acetic acid

Cat. No.: B13000879
M. Wt: 185.22 g/mol
InChI Key: FQHOIDZVXKJMNS-UHFFFAOYSA-N
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Description

2-(3-Hydroxyquinuclidin-3-yl)acetic acid is a chemical compound with a unique structure that includes a quinuclidine ring and a hydroxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Hydroxyquinuclidin-3-yl)acetic acid typically involves the reaction of quinuclidine derivatives with acetic acid or its derivatives. One common method includes the use of quinuclidin-3-ol, which undergoes esterification with acetic anhydride to form the desired product . The reaction conditions often involve the use of a catalyst, such as sulfuric acid or phosphoric acid, and are carried out under reflux conditions to ensure complete reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as crystallization or distillation are employed to obtain the final product in high purity .

Chemical Reactions Analysis

Types of Reactions

2-(3-Hydroxyquinuclidin-3-yl)acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols or amines .

Scientific Research Applications

2-(3-Hydroxyquinuclidin-3-yl)acetic acid has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of various chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(3-Hydroxyquinuclidin-3-yl)acetic acid involves its interaction with specific molecular targets and pathways. The hydroxy group and the quinuclidine ring play crucial roles in its binding to enzymes and receptors, influencing their activity. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of both the hydroxy group and the quinuclidine ring, which confer distinct chemical and biological properties. This combination allows for specific interactions with molecular targets that are not possible with similar compounds .

Properties

Molecular Formula

C9H15NO3

Molecular Weight

185.22 g/mol

IUPAC Name

2-(3-hydroxy-1-azabicyclo[2.2.2]octan-3-yl)acetic acid

InChI

InChI=1S/C9H15NO3/c11-8(12)5-9(13)6-10-3-1-7(9)2-4-10/h7,13H,1-6H2,(H,11,12)

InChI Key

FQHOIDZVXKJMNS-UHFFFAOYSA-N

Canonical SMILES

C1CN2CCC1C(C2)(CC(=O)O)O

Origin of Product

United States

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